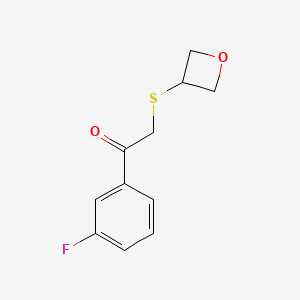

1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one

Description

1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is a fluorinated aryl ketone featuring an oxetane thioether substituent. The 3-fluorophenyl group contributes electron-withdrawing effects, while the oxetane ring offers conformational rigidity and improved solubility, traits often sought in drug candidates . Despite its promising structural features, commercial availability of this compound has been discontinued, limiting recent experimental data .

Properties

Molecular Formula |

C11H11FO2S |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone |

InChI |

InChI=1S/C11H11FO2S/c12-9-3-1-2-8(4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2 |

InChI Key |

SWOWKIPGNYRMLS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)SCC(=O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one typically involves the following steps:

Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Thioether Linkage: This step involves the reaction of a thiol with an appropriate electrophile.

Attachment of the Fluorophenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Reagent | Conditions | Product | Yield/Selectivity |

|---|---|---|---|

| Hydrogen peroxide | Mild aqueous conditions | Sulfoxide derivative | Moderate |

| m-CPBA | Anhydrous, RT | Sulfone derivative | High |

-

Mechanism : Electrophilic oxygen transfer from the oxidizing agent to the sulfur atom, forming progressively oxidized species (S→S=O→O=S=O).

-

Key Consideration : Overoxidation to sulfones requires stronger oxidants like m-CPBA, while controlled oxidation with H₂O₂ stops at sulfoxide.

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | Methanol, 0–25°C | 1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethanol | Fast kinetics |

| LiAlH₄ | Et₂O, reflux | Same as above | Higher reactivity |

-

Mechanism : Hydride transfer from the reducing agent to the carbonyl carbon, converting the ketone to an alcohol.

-

Steric Effects : The oxetane ring’s puckered conformation may slow reduction kinetics compared to linear analogs .

Substitution Reactions

The ketone participates in Friedel-Crafts acylation to form aryl ketones:

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| Benzene, AlCl₃ | Anhydrous, RT | 3-Fluorophenyl-substituted diaryl ketone | AlCl₃ (Lewis acid) |

-

Mechanism : Lewis acid-mediated electrophilic acylation, generating a resonance-stabilized acylium ion that reacts with aromatic substrates.

-

Limitations : Electron-withdrawing fluorine on the phenyl ring reduces electrophilicity, requiring activated aromatic partners.

Oxetane Ring Reactivity

The oxetane ring exhibits stability under basic conditions but opens under acidic or Lewis acid-catalyzed conditions:

| Conditions | Reagent | Product | Application |

|---|---|---|---|

| pH < 1 | H₂SO₄ | Ring-opened thioether diol | Functionalization |

| BF₃·Et₂O | CH₂Cl₂, RT | Thiol intermediate | Polymer synthesis |

-

Mechanistic Insight : Acidic conditions protonate the oxetane oxygen, weakening the C-O bond and enabling nucleophilic attack at the β-carbon .

-

Stability Profile : 3,3-Disubstituted oxetanes (like in this compound) resist ring opening better than monosubstituted analogs .

Thermal and Photochemical Behavior

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and fluorobenzene derivatives.

-

Photoreactivity : UV irradiation induces homolytic S-C bond cleavage, generating thiyl and fluorophenyl radicals.

Comparative Reactivity

The compound’s reactivity diverges from non-fluorinated or non-oxetane analogs:

This compound’s multifunctional architecture enables tailored modifications for drug discovery and materials science. Its stability under physiological conditions (pH 7.4) and selective reactivity positions it as a versatile intermediate in medicinal chemistry .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent due to its unique structure.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Core Ketone Variations

1-(3-Fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (2.8) :

This analogue replaces the oxetane thioether with a triazole-thioether moiety. The triazole ring introduces hydrogen-bonding capabilities, which may enhance binding affinity in biological systems. It exhibits a higher melting point (178–180°C) compared to simpler sulfanyl ketones, likely due to increased molecular rigidity .2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one :

Substituting the oxetane with a linear butylthio group reduces steric hindrance and increases lipophilicity (molecular formula: C₁₂H₁₅FOS). This compound is a liquid at room temperature, contrasting with the solid-state nature of the oxetane-containing target compound .

Aryl Group Modifications

- This compound is a key intermediate in pharmaceutical synthesis .

- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f): Featuring a chloromethylphenyl group, this derivative has a melting point of 137.3–138.5°C, suggesting that bulky substituents moderately elevate thermal stability compared to non-halogenated analogues .

Physical and Electronic Properties

Biological Activity

The compound 1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one , with the CAS number 1538495-13-4 , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one has the following chemical characteristics:

The biological activity of 1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures exhibit:

- Antitumor Activity : Some derivatives have shown cytotoxic effects against various tumor cell lines.

- Antimicrobial Properties : Potential activity against pathogenic bacteria, including Helicobacter pylori.

Antitumor Activity

A study analyzed several derivatives of oxetane compounds for their cytotoxicity against human tumor cell lines. Results indicated that certain oxetane derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity suggests a promising therapeutic index for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on related compounds reveal that modifications in the fluorophenyl and oxetane moieties significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances the compound's ability to interact with biological targets .

Comparative Analysis of Related Compounds

| Compound Name | Antitumor Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| 1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one | Moderate | Potential | Limited specific studies available |

| 6,8-Dichloro-3-formylchromone | High | High | Comparable activity against H. pylori |

| 6,8-Dibromo-3-formylchromone | Moderate | None | Potent urease inhibition |

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one, and what reaction conditions are critical for optimal yield?

The synthesis typically involves Friedel-Crafts acylation to introduce the ketone group to the aromatic ring, followed by thioether formation between oxetane-3-thiol and a halogenated intermediate. Key steps include:

- Acylation : Use of acetyl chloride or bromide with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Thiol coupling : Reaction of 3-oxetane thiol with a brominated intermediate (e.g., 2-bromo-1-(3-fluorophenyl)ethanone) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF .

Critical parameters include temperature control (0–5°C for acylation; room temperature for thiol coupling) and inert atmosphere to prevent oxidation of the thiol group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- ¹H/¹³C NMR :

- Aromatic protons : Multiplets in δ 6.8–7.6 ppm for the 3-fluorophenyl group .

- Oxetane protons : Distinct triplets (δ 4.5–5.0 ppm) for the oxetane ring .

- Carbonyl carbon : Sharp singlet at δ 195–205 ppm .

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-S stretch at ~650 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 254 (M⁺) with fragmentation patterns confirming the oxetane and fluorophenyl moieties .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as acute toxicity data indicate potential respiratory irritation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields, and what factors contribute to variability?

Discrepancies in yields (e.g., 45–75%) arise from:

- Purity of oxetane-3-thiol : Commercial batches often contain sulfoxide impurities, reducing reactivity. Purify via column chromatography before use .

- Catalyst choice : AlCl₃ may cause over-acylation; alternatives like FeCl₃ improve regioselectivity but require longer reaction times .

- Solvent effects : DMF enhances thiol nucleophilicity but may degrade at high temperatures. Optimize by switching to acetonitrile at 40°C .

Q. What strategies are effective for analyzing stereochemical or regiochemical ambiguities in derivatives of this compound?

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., oxetane-thioether orientation) using single-crystal data .

- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian 16) with experimental data to validate regiochemistry .

- Chiral HPLC : Separate enantiomers if asymmetric synthesis is attempted, using columns like Chiralpak IG-3 and hexane/isopropanol mobile phases .

Q. How can researchers design experiments to evaluate the compound’s bioactivity while mitigating false positives in screening assays?

- Counter-Screening : Test against non-target enzymes (e.g., cytochrome P450) to rule out non-specific binding .

- Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC₅₀ values and exclude artifacts from aggregation or solubility issues .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess degradation rates, ensuring observed bioactivity is not due to metabolites .

Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Model interactions with cysteine proteases, leveraging the thioether’s affinity for catalytic cysteine residues .

- MD Simulations (GROMACS) : Simulate binding dynamics over 100 ns to assess stability of the oxetane ring in aqueous environments .

- QSAR Models : Corrate substituent electronic parameters (Hammett σ) with experimental bioactivity data to guide derivative design .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under acidic conditions?

- Contradiction : Some studies report decomposition at pH < 2 , while others note stability up to pH 1.5 .

- Resolution : Variability arises from counterion effects (e.g., HCl vs. H₂SO₄). Conduct stability tests in buffered solutions (pH 1–3) with LC-MS monitoring to identify degradation products .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.